molecular formula C5H4O4 B3330091 4-Hydroxy-3H-pyran-2,6-dione CAS No. 66315-03-5

4-Hydroxy-3H-pyran-2,6-dione

Cat. No.: B3330091
CAS No.: 66315-03-5
M. Wt: 128.08 g/mol
InChI Key: HOTUFNXGGMAKEH-UHFFFAOYSA-N
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Description

4-Hydroxy-3H-pyran-2,6-dione is a heterocyclic organic compound with the molecular formula C5H4O4 It is a derivative of pyran, a six-membered ring containing one oxygen atom

Scientific Research Applications

4-Hydroxy-3H-pyran-2,6-dione has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3H-pyran-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of tricarbonyl compounds. This method typically employs cyclization reactions of ketoacetylene or ketene intermediates under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often utilizes green chemistry principles to enhance efficiency and reduce environmental impact. Multicomponent reactions (MCRs) are favored due to their high atom economy, short reaction times, and low cost . These reactions typically involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions, such as nanocatalysis, transition metal catalysis, and organocatalysis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3H-pyran-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can yield dihydropyran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of dihydropyran derivatives.

    Substitution: Formation of various substituted pyran derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3H-pyran-2,6-dione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals, which is attributed to the presence of the hydroxyl group at the olefin position . This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

4-Hydroxy-3H-pyran-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-hydroxy-3H-pyran-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTUFNXGGMAKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716386
Record name 4-Hydroxy-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-03-5
Record name 4-Hydroxy-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.5 g. (0.01 mol) of 1-nitro-3,5-bis-ethoxyoxamoylbenzene (prepared from 3,5-diaminonitrobenzene by reaction with ethoxyoxalyl chloride in pyridine) in 100 ml. of methanol was hydrogenated over 200 mg. of 10% palladium-on-carbon at 50 psi. Reduction was complete in 16 hours. To the mixture was added tetrahydrofuran (about 100 ml.) to dissolve the precipitate, the catalyst was filtered and to the filtrate containing 3,5-bis-ethoxyoxamoylaniline was added 2.12 g. (0.01 mol) of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one. This mixture was heated under reflux while 100 ml. of volatile solvent was collected by distillation. Heating was stopped, 50 ml. of methanol was added and the product collected by filtration, giving 5-acetyl-3-[3,5-bis-ethoxyoxamoylphenylamino)ethylidene]-4-hydroxy-2H-pyran-2,6(3H)-dione, m.p. 195° C.
[Compound]
Name
1-nitro-3,5-bis-ethoxyoxamoylbenzene
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3H-pyran-2,6-dione
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4-Hydroxy-3H-pyran-2,6-dione
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Reactant of Route 4
4-Hydroxy-3H-pyran-2,6-dione
Reactant of Route 5
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Reactant of Route 6
4-Hydroxy-3H-pyran-2,6-dione

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